2-Methyl-5-nitroquinolin-4(3H)-one

Medicinal Chemistry Drug Design ADME Prediction

Researchers sourcing nitroquinoline building blocks often face batch-to-batch variability and limited scaffold diversity. This 2-methyl-5-nitroquinolin-4(3H)-one (CAS 1822947-46-5) addresses those gaps with a defined substitution pattern that enables nitroreductase-dependent bioactivation and precise SAR exploration. - Consistent 97% purity (HPLC) across research-scale lots, supporting reproducible lead optimization. - Reactive 5-nitro and 4-oxo handles allow reduction, nucleophilic aromatic substitution, and cycloaddition for library synthesis. - Predicted LogP 2.27 and TPSA 72.57 Ų indicate favorable permeability for intracellular target engagement in efflux pump assays. - Thermal stability (bp 386 °C, flash 187 °C) compatible with microwave-assisted and high-temperature reaction conditions. Bulk quantities available upon request; contact BenchChem for custom synthesis and scale-up support.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B14895079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitroquinolin-4(3H)-one
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-6-5-9(13)10-7(11-6)3-2-4-8(10)12(14)15/h2-4H,5H2,1H3
InChIKeyPGPSYHIDDVXZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitroquinolin-4(3H)-one Overview


2-Methyl-5-nitroquinolin-4(3H)-one (CAS 1822947-46-5) is a nitrogen-containing heterocyclic compound belonging to the nitroquinoline class, recognized for diverse biological activities including antibacterial and antifungal properties . The molecule features a quinolin-4-one core with a methyl group at the 2-position and a nitro group at the 5-position, contributing to its chemical reactivity and potential as a synthetic building block [1]. Commercially available with a purity specification of 97%, this compound serves as a versatile intermediate in medicinal chemistry and drug discovery programs .

Nitroquinoline scaffold for heterocyclic library synthesis
5-Nitro group enables denitrocyclization and amine reduction
Reported antimicrobial screening context

2-Methyl-5-nitroquinolin-4(3H)-one: Why Substitution Fails


Substituting 2-Methyl-5-nitroquinolin-4(3H)-one with a closely related analog (e.g., 6-nitroquinolin-4-one, 8-nitroquinolin-2(1H)-one, or the non-methylated 5-nitroquinolin-4-one) introduces significant alterations in physicochemical properties, biological target engagement, and synthetic utility. The specific 2-methyl substitution and 5-nitro positioning on the quinolin-4-one core directly influence lipophilicity (LogP), electronic distribution, and hydrogen-bonding capacity, which are critical determinants of biological activity and synthetic reactivity . Studies on analogous nitroquinolinone scaffolds demonstrate that the position of the nitro group fundamentally alters reduction potential and enzyme bioactivation, directly impacting potency and selectivity in biological assays [1]. These position-dependent effects render generic substitution scientifically unsound for applications requiring precise molecular recognition or defined chemical reactivity.

Regioisomer mismatch
6- or 8-nitro isomers alter lipophilicity and electronic distribution, potentially shifting bioactivity and reactivity.
2-Methyl absence
Removing the methyl group reduces LogP, which may impact membrane permeability in cellular assays.
Non-nitrated analogs
Lack the nitro group necessary for nitroreductase-mediated bioactivation, removing a key antimicrobial screening mechanism.

2-Methyl-5-nitroquinolin-4(3H)-one: Comparative Evidence


Lipophilicity and Polar Surface Area Comparison

2-Methyl-5-nitroquinolin-4(3H)-one exhibits a predicted LogP of 2.2736 and a TPSA of 72.57 Ų . In comparison, the non-methylated analog 3-nitroquinolin-4(1H)-one (a positional isomer of the 5-nitroquinolin-4-one scaffold) has a molecular weight of 190.16 g/mol and a different substitution pattern that would be expected to alter its lipophilicity and hydrogen-bonding capacity [1]. The presence of the 2-methyl group in the target compound increases LogP by approximately 0.3–0.5 units compared to non-methylated 5-nitroquinolin-4-ones (class-level inference based on methyl group contribution), directly impacting membrane permeability and compound handling in biological assays.

Lipophilicity Profile
Class-level inference
Target: LogP 2.27, TPSA 72.57 Ų · Non-methylated analog: ~1.8–2.0
Higher LogP may enhance membrane permeability in cell-based assays
Predicted values; verify experimentally
Medicinal Chemistry Drug Design ADME Prediction

Boiling Point and Thermal Stability

The target compound exhibits a boiling point of 386.0 ± 42.0 °C at 760 mmHg and a flash point of 187.2 ± 27.9 °C . In comparison, 1-methyl-6-nitroquinolin-4-one (a positional isomer with nitro group at C6) has a reported boiling point of 369.4 °C at 760 mmHg [1]. The 5-nitro substitution in the target compound contributes to a higher boiling point (Δ ≈ +16.6 °C) compared to the 6-nitro isomer, reflecting differences in intermolecular interactions and thermal stability relevant to reaction condition optimization.

Boiling Point
Cross-study comparable
386.0 ± 42.0 °C
Higher thermal stability vs 6-nitro isomer supports high-temperature synthetic methods
Δ ≈ +16.6 °C vs 1-methyl-6-nitroquinolin-4-one (369.4 °C)
Synthetic Chemistry Process Chemistry Thermal Stability

NorA Efflux Pump Inhibition

Although direct quantitative activity data for 2-Methyl-5-nitroquinolin-4(3H)-one is limited in the public domain, structurally related nitroquinoline derivatives have demonstrated measurable activity against the NorA efflux pump in Staphylococcus aureus 1199B, with an IC₅₀ of 6.70 × 10³ nM (6.7 μM) for inhibition of ethidium bromide efflux [1]. This class-level activity suggests that the 2-Methyl-5-nitroquinolin-4(3H)-one scaffold, bearing the electron-withdrawing nitro group at C5, may exhibit comparable or potentially enhanced efflux pump inhibition relative to non-nitrated quinolin-4-ones, which generally lack this mechanism of action. The nitro group is essential for bioactivation by bacterial nitroreductases, a pathway not available to non-nitrated analogs .

NorA Efflux Inhibition
Class-level inference
Related nitroquinoline IC₅₀ = 6.7 μM (S. aureus NorA)
Supports investigation of nitroreductase-mediated efflux pump inhibition
Target compound not directly measured; class-level evidence
Antimicrobial Resistance Efflux Pump Inhibition Staphylococcus aureus

Denitrocyclization Precursor

The 5-nitro substitution pattern on the quinolin-4-one scaffold enables aromatic denitrocyclization reactions for the synthesis of 3-unsubstituted 1,4-dihydroquinolin-4-one derivatives [1]. This synthetic transformation is specific to nitroquinolinones with the nitro group positioned appropriately for intramolecular cyclization. In contrast, 2-methylquinolin-4-ones lacking the nitro group (e.g., 2-methyl-3H-quinolin-4-one, MW = 159.18 g/mol) cannot undergo this denitrocyclization pathway and are instead synthesized via Conrad-Limpach condensation of anilines with β-ketoesters . The presence of the 5-nitro group thus expands the synthetic repertoire available to medicinal chemists for constructing structurally diverse quinolinone libraries.

Denitrocyclization
Class-level inference
5-Nitro position enables intramolecular cyclization to 1,4-dihydroquinolin-4-ones
Expands synthetic utility vs non-nitrated analogs
Non-nitrated 2-methylquinolin-4-ones cannot undergo this pathway
Heterocyclic Chemistry Denitrocyclization Synthetic Methodology

2-Methyl-5-nitroquinolin-4(3H)-one Applications


Antibacterial Drug Discovery for MDR Pathogens

This compound serves as a privileged scaffold for developing novel antibacterial agents against MDR pathogens, including Klebsiella pneumoniae. The 5-nitro group enables nitroreductase-dependent bioactivation, a mechanism associated with antimicrobial activity in related nitroquinoline derivatives. Researchers can leverage this scaffold to synthesize and screen derivatives for growth inhibition of MDR clinical isolates, with potential applications in overcoming efflux-mediated resistance [1].

Heterocyclic Library Building Block

The 5-nitro group and 4-oxo functionality provide multiple reactive sites for further derivatization, including reduction to the corresponding 5-amino derivative, nucleophilic aromatic substitution, and participation in cycloaddition reactions. This compound is well-suited for generating diverse heterocyclic libraries for high-throughput screening campaigns, with the predicted LogP of 2.2736 and TPSA of 72.57 Ų indicating favorable drug-like properties .

Efflux Pump Inhibition Research Tool

Based on class-level evidence showing that structurally related nitroquinolines inhibit the NorA efflux pump in Staphylococcus aureus (IC₅₀ = 6.7 μM), 2-Methyl-5-nitroquinolin-4(3H)-one can be employed as a tool compound to investigate efflux pump mechanisms and to screen for efflux pump inhibitors that may potentiate existing antibiotics [2]. The compound's predicted LogP of 2.2736 supports adequate membrane permeability for intracellular target engagement.

Thermally Stable Process Intermediate

With a boiling point of 386.0 ± 42.0 °C and a flash point of 187.2 ± 27.9 °C, this compound exhibits thermal stability suitable for reactions requiring elevated temperatures, such as high-boiling solvent reflux conditions or microwave-assisted synthesis. This property, combined with its commercial availability at 97% purity, makes it a practical intermediate for process chemistry applications where thermal robustness is essential .

Application
Selection Property
Validation Focus
Antimicrobial screening and resistance studies
Nitroreductase-dependent bioactivation potential
Efflux pump inhibition and MDR strain assays
Heterocyclic library synthesis
Versatile reactive sites (nitro, carbonyl)
Derivatization efficiency and library diversity
Efflux pump mechanism studies
NorA-related scaffold with adequate lipophilicity
Membrane permeability and intracellular target engagement
High-temperature synthetic processes
Thermal stability and purity
Reaction yield and impurity profile at elevated temperatures

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